Technical Monograph: 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride
Technical Monograph: 1-(4-Bromophenyl)prop-2-en-1-amine Hydrochloride
Topic: 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS Number: 233608-12-3[1]
A Bifunctional Chiral Allylic Amine Scaffold for Divergent Synthesis
Executive Summary
1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride (CAS: 233608-12-3 ) is a high-value chemical intermediate belonging to the class of
This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry, specifically focusing on its role as a precursor for
Chemical Identity & Physicochemical Properties
The compound exists as a hydrochloride salt, conferring stability against oxidation and facilitating handling as a crystalline solid.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 233608-12-3 |
| IUPAC Name | 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 248.55 g/mol |
| Structure Description | Chiral center at C1 (benzylic); 4-Br-phenyl substituent; terminal vinyl group.[2] |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (free base is soluble). |
| Key Reactive Groups |
Synthesis Methodologies
The synthesis of
Protocol A: Diastereoselective Synthesis (Ellman Auxiliary Route)
Rationale: This method utilizes tert-butanesulfinamide to direct the addition of the vinyl group, establishing the C1 chiral center with high diastereoselectivity (
Reagents:
-
4-Bromobenzaldehyde[3]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)
-
Titanium(IV) ethoxide (
) -
Vinylmagnesium bromide (1.0 M in THF)
-
HCl (4M in dioxane)
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a flame-dried flask with 4-bromobenzaldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.05 eq) in THF.
-
Add
(2.0 eq) dropwise. Stir at ambient temperature for 12–16 h. -
Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.
-
-
Grignard Addition:
-
Dissolve the crude imine in anhydrous
and cool to -78°C. -
Add Vinylmagnesium bromide (2.0 eq) slowly to maintain internal temperature.
-
Stir for 4 h at -78°C, then warm to RT overnight.
-
Mechanism:[2] The bulky sulfinyl group directs the nucleophilic attack to the Si-face, yielding the chiral sulfinamide.
-
-
Deprotection & Salt Formation:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (excess). Stir for 1 h to cleave the sulfinyl group.
-
Precipitate the product by adding
. Filter and dry to obtain 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride .
-
Visualization: Ellman Synthesis Pathway
Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to establish the C1 chiral center.
Strategic Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. Its utility stems from the ability to selectively functionalize its three orthogonal handles.
Divergent Synthesis Pathways
-
Suzuki-Miyaura Coupling (Ar-Br): The aryl bromide allows for the introduction of biaryl motifs, essential for increasing lipophilicity and target affinity in kinase inhibitors.
-
Ring-Closing Metathesis (Alkene + Amine tether): Functionalization of the amine with an alkene-bearing acyl chloride followed by Grubbs-catalyzed RCM yields lactams and isoquinolines .
-
Heck Reaction (Ar-Br + Alkene): Intramolecular Heck reactions can fuse the aryl ring to the alkene side chain (after amine protection), creating indole or indoline cores.
Synthesis of -Amino Acids
Oxidative cleavage of the terminal alkene (e.g., via ozonolysis or
Visualization: Divergent Utility
Figure 2: Divergent synthetic applications of the scaffold in medicinal chemistry.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, its structural class (halogenated benzylamine salt) dictates the following safety standards:
-
Hazard Classification (GHS):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use within a chemical fume hood. Avoid dust generation. The hydrochloride salt is hygroscopic; store in a desiccator under inert gas (Nitrogen/Argon) if possible to prevent clumping and hydrolysis.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 1-(4-Bromophenyl)prop-2-en-1-amine hydrochloride Product Page. (Accessed 2026). Link
-
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
- Ferreira, F., et al. "Synthesis of -Allylamines via Nucleophilic Addition to Imines." Chemical Reviews, 2008. (General review of allylamine synthesis methodologies).
-
PubChem. Compound Summary for 1-(4-Bromophenyl)prop-2-en-1-amine. National Library of Medicine. Link
